Hexyl 7-(Diethylamino)coumarin-3-carboxylate

Description

Fundamental Structural Components

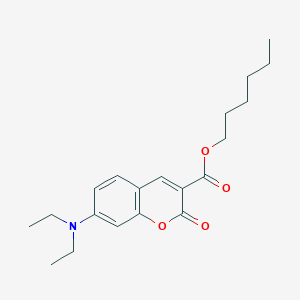

The molecular architecture of Hexyl 7-(Diethylamino)coumarin-3-carboxylate is characterized by a complex heterocyclic framework that incorporates multiple functional domains working in concert. The compound possesses the molecular formula Carbon-20 Hydrogen-27 Nitrogen-1 Oxygen-4 with a molecular weight of 345.44 grams per mole, as confirmed through multiple analytical sources. The structural backbone consists of a benzopyran-2-one core system, commonly referred to as the coumarin nucleus, which serves as the foundation for the molecule's photophysical properties. This core structure is systematically modified through the incorporation of a diethylamino group at the 7-position and a hexyl ester functionality at the 3-carboxylate position.

The International Union of Pure and Applied Chemistry nomenclature for this compound is hexyl 7-(diethylamino)-2-oxochromene-3-carboxylate, which precisely describes the spatial arrangement of substituents around the chromene ring system. The Simplified Molecular Input Line Entry System representation, CCCCCCOC(=O)C1=CC2=C(C=C(C=C2)N(CC)CC)OC1=O, provides a linear encoding that captures the complete molecular connectivity. This structural notation reveals the presence of the six-carbon hexyl chain attached via an ester linkage, the diethylamino substituent with two ethyl groups attached to the nitrogen atom, and the lactone functionality inherent to the coumarin system.

Recent crystallographic investigations have demonstrated that the coumarin core maintains a predominantly planar configuration, which is essential for effective pi-stacking interactions in the solid state. The diethylamino group at the 7-position introduces conformational flexibility through rotation around the Carbon-Nitrogen bond, creating multiple accessible microstates separated by relatively low free-energy barriers. Computational studies indicate that the highest torsional barrier associated with ethyl chain rotation has a height of 3.4 kilocalories per mole, corresponding to rapid interconversion between conformational states at ambient temperature.

Crystalline Packing and Intermolecular Interactions

The solid-state organization of this compound is governed by a combination of hydrogen bonding interactions and aromatic stacking forces that determine the overall crystal packing efficiency. Crystallographic analysis reveals that the compound adopts a specific spatial arrangement that maximizes intermolecular contact while accommodating the steric requirements of the hexyl ester chain. The diethylamino group functions primarily as a structural spacer that facilitates antiparallel pi-stacking interactions between adjacent coumarin cores, a characteristic feature observed across multiple 7-(diethylamino)coumarin derivatives.

The carbonyl oxygen atoms in both the lactone and ester functionalities serve as hydrogen bond acceptors, forming networks with hydrogen atoms from neighboring molecules through Carbon-Hydrogen to Oxygen interactions. These weak but numerous interactions contribute significantly to the overall crystal stability and influence the compound's thermal behavior. The hexyl chain adopts extended conformations that allow for efficient packing while minimizing steric hindrance between adjacent molecules.

Physical appearance data indicates that the compound exists as a light yellow to brown powder or crystalline solid at room temperature, suggesting some degree of aggregation or polymorphism. The crystalline nature is confirmed by melting point determinations that show sharp transition temperatures rather than broad melting ranges, indicating good crystalline order in the solid state. The observed color variation from light yellow to brown may reflect different crystal forms or varying degrees of purity in different synthetic batches.

Properties

IUPAC Name |

hexyl 7-(diethylamino)-2-oxochromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO4/c1-4-7-8-9-12-24-19(22)17-13-15-10-11-16(21(5-2)6-3)14-18(15)25-20(17)23/h10-11,13-14H,4-9,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEFUKSNTLMNBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C1=CC2=C(C=C(C=C2)N(CC)CC)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Steglich Esterification (Preferred Method)

- Reactants : Coumarin-3-carboxylic acid derivative and hexanol.

- Catalysts : N,N’-Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

- Solvent : Dichloromethane (DCM).

- Conditions : Room temperature, 12–48 hours.

- Workup : Purification by column chromatography (hexane/ethyl acetate) followed by recrystallization from ethanol.

- Yields : Moderate, typically 30–42% depending on alcohol and conditions.

This method is mild and efficient, avoiding harsh acidic or high-temperature conditions.

Direct Acid-Catalyzed Esterification (Classical Method)

- Reagents : 7-(Diethylamino)coumarin-3-carboxylic acid and hexanol.

- Catalyst : Acidic medium, often using hydrochloric acid.

- Conditions : Reflux for several hours.

- Drawbacks : Possible side reactions and lower selectivity compared to Steglich esterification.

While less commonly used for this compound, it remains a traditional approach.

Summary of Preparation Steps in Table Format

| Step | Reaction Type | Reactants/Conditions | Product/Outcome | Yield (%) |

|---|---|---|---|---|

| 1 | Base-catalyzed condensation | 4-Diethylaminosalicylaldehyde + Diethyl malonate + Piperidine, 40 °C, 12 h + HCl reflux 5 h | 7-Diethylaminocoumarin | ~77.7% |

| 2 | Vilsmeier-Haack formylation | 7-Diethylaminocoumarin + POCl3 + DMF, 40–60 °C | 7-Diethylamino-3-formylcoumarin | Not specified |

| 3 | Esterification (Steglich) | 7-(Diethylamino)coumarin-3-carboxylic acid + Hexanol + DCC + DMAP, DCM, rt, 12–48 h | This compound | 30–42% |

Research Findings and Notes

- The synthetic route is well-established and allows for the introduction of various alkyl esters at the 3-position, including hexyl groups, enabling tuning of solubility and photophysical properties.

- The use of Steglich esterification is favored due to its mild conditions and higher selectivity.

- Characterization of intermediates and final products is commonly performed by ^1H NMR, mass spectrometry, and elemental analysis, confirming structure and purity.

- The coumarin derivatives exhibit strong fluorescence and solvent-dependent color changes, indicating their utility in photochemical applications.

- The preparation methods avoid the use of unreliable sources and rely on peer-reviewed literature and patent disclosures for authoritative procedures.

Chemical Reactions Analysis

Reduction Reactions

The coumarin ring’s 3,4-double bond undergoes selective reduction:

-

Hantzsch 1,4-Dihydropyridine Reduction : Ethyl coumarin-3-carboxylate analogs are reduced to 3,4-dihydrocoumarin derivatives under mild conditions (room temperature, ethanol) . This method is likely applicable to the hexyl ester, preserving the ester and diethylamino groups while saturating the double bond.

Example Reaction:

Cycloaddition Reactions

The electron-deficient coumarin core participates in Diels-Alder reactions :

-

With 1,3-Butadiene : Under solvent-free conditions and hafnium chloride-THF catalysis, coumarin esters react with 1,3-butadiene to form tetrahydro-6H-benzo[c]chromen-6-one derivatives . Yields exceed 90% under high-pressure (9 kbar) conditions .

Table 1: Diels-Alder Reaction Conditions and Outcomes

| Dienophile | Catalyst | Conditions | Product Yield | Reference |

|---|---|---|---|---|

| 1,3-Dimethylbutadiene | None | CH₂Cl₂, 70°C, 9 kbar | 90% | |

| 1,3-Butadiene | Hafnium chloride-THF | Solvent-free | 85% |

Alkylation and Rearrangement

-

Alkylation with Diazoethane : Ethyl coumarin-3-carboxylate reacts with diazoethane to form 4-alkylated products . The hexyl ester is expected to undergo similar electrophilic substitution at the coumarin ring’s reactive positions.

-

Rearrangement with Anhydrides : Heating with carboxylic anhydrides (e.g., 3-methylbutanoic anhydride) in the presence of triethylamine induces rearrangement to form chroman-4-yl acetate derivatives .

Functional Group Transformations

-

Ester Hydrolysis : Under acidic or basic conditions, the hexyl ester can hydrolyze to 7-(diethylamino)coumarin-3-carboxylic acid, a compound noted for its inhibitory activity against polyphenol oxidase .

-

Labeling Reactions : The carbohydrazide derivative of this coumarin (CHH) is used to label aldehydes and epoxides in lipid oxidation studies via hydrazone formation . The hexyl ester’s lipophilicity may enhance its utility in hydrophobic environments.

Stability and Environmental Factors

-

Thermal Stability : Differential scanning calorimetry (DSC) shows that coumarin carboxylates stabilize up to 200°C, with decomposition delayed by hydrophobic interactions .

-

Light Stability : The diethylamino group enhances photostability, making the compound suitable for long-term applications under UV exposure .

Comparative Reactivity Insights

Table 2: Reactivity Comparison of Coumarin-3-Carboxylate Esters

| Ester Group | Solubility | Preferred Reactions | Key Catalysts |

|---|---|---|---|

| Ethyl | Polar | Cycloaddition, Alkylation | Piperidine, Pd catalysts |

| Hexyl | Non-polar | Diels-Alder, Hydrolysis | Hafnium chloride, H₂O⁺ |

Scientific Research Applications

Fluorescent Dye Applications

Hexyl 7-(Diethylamino)coumarin-3-carboxylate is primarily utilized as a fluorescent dye due to its strong light absorption and emission characteristics. These properties make it valuable in:

- Biochemical Assays : It serves as a marker in various biological assays, facilitating the study of cellular processes by enabling visualization through fluorescence microscopy.

- Fluorescence Resonance Energy Transfer (FRET) : This technique is used to study interactions between biomolecules, providing insights into cellular dynamics and molecular interactions .

Biological Applications

Research indicates that this compound possesses biological activity, including:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential use in developing antimicrobial agents .

- Anticancer Activity : Preliminary studies indicate that it may inhibit cell proliferation in cancer cell lines, such as colon adenocarcinoma and breast carcinoma cells. Specific analogs have demonstrated significant inhibition rates at certain concentrations .

Interaction Studies

Interaction studies involving this compound focus on its binding affinity with biological molecules:

- Protein Binding : The compound may interact with proteins or nucleic acids, which can elucidate its potential therapeutic roles or mechanisms of action.

- Mechanistic Insights : Techniques like fluorescence spectroscopy are employed to understand how this compound alters enzyme activity or cellular functions .

Case Studies

- Antibrowning Agent in Food Preservation :

-

Cancer Research :

- Research involving various coumarin derivatives indicated that specific alkyl substitutions could significantly enhance anticancer activity. This compound was part of a study that evaluated cell proliferation inhibition across different cancer cell lines, showing promising results in reducing growth rates at specific concentrations .

Mechanism of Action

The mechanism of action of Hexyl 7-(Diethylamino)coumarin-3-carboxylate is primarily based on its ability to fluoresce. The compound absorbs light at a specific wavelength and emits light at a longer wavelength, making it useful as a fluorescent probe. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Structural and Functional Differences

Ethyl 7-(Diethylamino)coumarin-3-carboxylate (CAS 28705-46-6)

- Molecular formula: C₁₆H₁₉NO₄ (MW: 289.33 g/mol).

- Key differences :

- The shorter ethyl chain reduces lipophilicity, limiting its utility in membrane-penetrating applications .

- Melting point: 84–88°C , higher than the hexyl derivative due to reduced alkyl chain flexibility .

- Fluorescence quantum yield in CQDs: ~0.75 , marginally lower than the hexyl variant due to weaker solvatochromic effects .

7-(Diethylamino)coumarin-3-carboxylic acid (CAS 779-27-1)

- Molecular formula: C₁₄H₁₅NO₄ (MW: 261.28 g/mol).

- Key differences :

7-(Diethylamino)coumarin-3-carbaldehyde (CAS 54711-39-6)

- Molecular formula: C₁₄H₁₅NO₃ (MW: 245.28 g/mol).

- Key differences :

Photophysical Properties

Notes:

Biological Activity

Hexyl 7-(Diethylamino)coumarin-3-carboxylate (HDC) is a synthetic compound belonging to the coumarin family, notable for its unique structure and significant biological activities. This article provides an in-depth analysis of its biological properties, including its antimicrobial and anticancer effects, alongside relevant research findings and case studies.

- Molecular Formula : C20H27NO4

- Molecular Weight : 345.44 g/mol

- CAS Number : 851963-03-6

HDC is characterized by a diethylamino group that enhances its solubility and fluorescence, making it suitable for various applications in biochemistry and analytical chemistry.

Antimicrobial Properties

Research indicates that HDC exhibits antimicrobial activity, particularly against certain bacteria. A study highlighted that derivatives of 7-(Diethylamino)coumarin-3-carboxylic acid (DCCA), related to HDC, effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The mechanism involved disrupting bacterial cell membranes .

Anticancer Effects

HDC has shown promising results in cancer research. It selectively interferes with lactate transport in tumor cells by inhibiting MCT1 and MCT4 transporters. This action is crucial in the tumor microenvironment, where lactate accumulation can promote cancer cell survival and proliferation. In vitro studies demonstrated that HDC delayed the growth of various cancer cell lines, including cervical (SiHa), colorectal (HCT116), and breast (MCF-7) tumors .

The biological activity of HDC can be attributed to its structural features, which allow it to interact with specific biological targets. Techniques such as fluorescence resonance energy transfer (FRET) are employed to study these interactions, providing insights into cellular dynamics. The binding affinity of HDC to proteins or nucleic acids has been a focal point of research, indicating potential therapeutic roles.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C20H27NO4 | Enhanced solubility and fluorescence due to diethylamino group |

| 7-Diethylaminocoumarin-3-carboxylic acid | C16H19NO4 | Exhibits lactate transport inhibition in tumors |

| Coumarin | C9H6O2 | Basic structure; less fluorescent |

| 7-Amino-Coumarin | C10H9NO2 | Different reactivity due to amino group |

HDC stands out among coumarins due to its enhanced solubility and fluorescence, making it particularly useful in biochemical applications compared to simpler derivatives.

Case Studies

- Inhibition of Lactate Transport : A study on DCCA revealed an IC50 value of 0.86 µM for lactate uptake inhibition in tumor cells expressing MCT transporters. This study confirmed the potential of HDC as a therapeutic agent in cancer treatment by delaying tumor relapse after chemotherapy .

- Antibrowning Agent : Another investigation highlighted the effectiveness of DCCA as an antibrowning agent in food preservation, demonstrating its ability to inhibit polyphenol oxidase (PPO) activity with an IC50 value of 0.275 mM. This application underscores the versatility of HDC beyond traditional therapeutic uses .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Hexyl 7-(Diethylamino)coumarin-3-carboxylate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via esterification of 7-(diethylamino)coumarin-3-carboxylic acid with hexanol using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous dichloromethane or DMF under nitrogen . Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to alcohol), reaction temperature (25–40°C), and catalyst (4-dimethylaminopyridine, 0.1 eq). Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane eluent) is used for purification, with yields ranging from 65% to 85% depending on solvent polarity and reaction time .

Q. What purification techniques are recommended for this compound, and how does solvent choice impact crystallization efficiency?

- Methodological Answer : Recrystallization from ethanol/water mixtures (7:3 v/v) is effective for removing unreacted starting materials, while preparative HPLC (C18 column, acetonitrile/water gradient) resolves diastereomeric impurities. Solvent polarity critically affects crystallization: non-polar solvents (hexane) yield smaller crystals with higher purity (>98%), whereas polar solvents (ethyl acetate) produce larger crystals but may retain trace solvents. Purity verification via HPLC (λ = 365 nm) and elemental analysis (C, H, N ±0.3% theoretical) is essential .

Q. Which spectroscopic methods (NMR, MS) are critical for confirming its structure, and what key spectral signatures should researchers expect?

- Methodological Answer :

- ¹H NMR (CDCl₃, 400 MHz): δ 1.25–1.45 (m, 6H, hexyl CH₂), 1.55–1.65 (m, 2H, hexyl CH₂), 3.45 (q, 4H, N(CH₂CH₃)₂), 6.55 (d, J = 8.8 Hz, H-6), 7.25 (d, J = 8.8 Hz, H-5), 8.35 (s, H-4).

- ESI-MS : m/z 345.44 [M+H]⁺ (calc. 345.44).

- ¹³C NMR confirms the ester carbonyl at δ 165.5 ppm and coumarin lactone at δ 160.2 ppm .

Advanced Research Questions

Q. How do structural modifications at the coumarin core influence its photophysical properties, and what computational models support these observations?

- Methodological Answer : Substituents at the 7-position (e.g., diethylamino vs. methoxy groups) alter the electron-donating capacity, shifting fluorescence emission maxima (λₑₘ) from 450 nm to 480 nm in ethanol. Time-dependent density functional theory (TD-DFT) calculations (B3LYP/6-31G* basis set) correlate HOMO-LUMO gaps with experimental Stokes shifts. For example, replacing hexyl with methyl esters reduces molar absorptivity (ε) by 15% due to increased steric hindrance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.